1-Boc-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

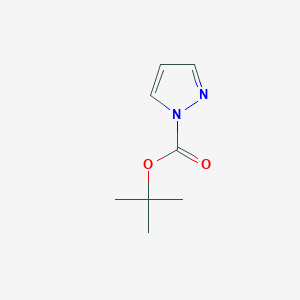

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJFXAFLSWDUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561045 | |

| Record name | tert-Butyl 1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219580-32-2 | |

| Record name | tert-Butyl 1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-Pyrazole: Chemical Properties, Structure, and Experimental Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-pyrazole, also known as tert-Butyl 1H-pyrazole-1-carboxylate, is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the pyrazole ring, enabling selective functionalization at other positions. This document provides a comprehensive overview of the chemical properties, structural identifiers, and key experimental methodologies associated with this compound, serving as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Identifiers

The structural integrity of a molecule is fundamental to its reactivity and function. This compound consists of a five-membered pyrazole ring where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl group. This protection is crucial for directing subsequent chemical transformations.[1]

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | tert-butyl 1H-pyrazole-1-carboxylate |

| Synonyms | 1-(tert-Butoxycarbonyl)pyrazole |

| CAS Number | 219580-32-2 |

| Molecular Formula | C₈H₁₂N₂O₂[2] |

| Molecular Weight | 168.19 g/mol |

| SMILES String | CC(C)(C)OC(=O)n1cccn1 |

| InChI | 1S/C8H12N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h4-6H,1-3H3 |

| InChI Key | BSJFXAFLSWDUPK-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. It is typically a liquid at room temperature.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Form | Liquid |

| Boiling Point | 161 °C at 760 mmHg |

| Density | 1.036 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.472 |

| Flash Point | Not applicable |

| Storage Temperature | 2-8°C (Recommended for related compounds)[3] |

Reactivity and Synthesis

The Boc group is an acid-labile protecting group, stable under basic conditions. This characteristic allows for selective deprotection and further reaction at the pyrazole nitrogen. The synthesis of this compound typically involves the reaction of pyrazole with di-tert-butyl dicarbonate ((Boc)₂O).[4][5] This reaction is a standard procedure for the N-protection of amines and nitrogen-containing heterocycles.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for scientific research. Below are representative procedures for the synthesis and characterization of this compound.

Synthesis of this compound via N-tert-Butyloxycarbonylation

This protocol outlines a general method for the N-Boc protection of pyrazole using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

-

Addition of Base: Add a base, such as triethylamine (TEA, 1.2 mmol) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the stirred solution at room temperature.[4]

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (pyrazole) is consumed (typically 2-4 hours).[4]

-

Workup:

-

Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[4]

Characterization Methods

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the Boc group (a singlet at ~1.6 ppm for the 9 protons of the tert-butyl group) and the protons on the pyrazole ring. The chemical shifts of the pyrazole protons will be altered upon N-substitution.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group (~148 ppm), the quaternary carbon of the tert-butyl group (~85 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the pyrazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band around 1750 cm⁻¹ is characteristic of the C=O stretch of the carbamate (Boc group). The N-H stretching band of the starting pyrazole (around 3100-3300 cm⁻¹) should be absent in the product spectrum.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 169.09715.[2]

Safety Information

According to safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302: Acute toxicity, Oral, Category 4). Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Signal Word | - | Warning |

| Hazard Codes | H302 | Harmful if swallowed |

| Hazard Class | Acute Tox. 4 Oral | Acute Toxicity (Oral), Category 4 |

| Storage Class | 12 | Non-Combustible Liquids |

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development context. The provided data and protocols are compiled from publicly available sources and should be adapted and verified in a laboratory setting.

References

- 1. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. N-Boc-1H-pyrazole-4-boronic acid = 95 947533-31-5 [sigmaaldrich.com]

- 4. japsonline.com [japsonline.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 1H-Pyrazole [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-Boc-Pyrazole from Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-pyrazole, a critical building block in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the pyrazole nitrogen, enabling selective functionalization at other positions of the heterocyclic ring. This document details various experimental protocols, presents quantitative data in a structured format, and offers visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Core Synthesis Overview

The protection of pyrazole with a Boc group is typically achieved through the reaction of pyrazole with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][2][3] This reaction is generally carried out in the presence of a base to facilitate the deprotonation of the pyrazole NH, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride.[4][5] The choice of solvent, base, and reaction conditions can influence the reaction's efficiency and yield.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its derivatives, offering a comparative view of their efficiencies.

| Starting Material | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Pyrazole | Triethylamine | Dichloromethane | Completion by TLC | Room Temperature | High (not specified) | - | [4] |

| Substituted Pyrazole | DIPEA, DMAP (catalytic) | Dichloromethane | 2 hours | 0°C to Room Temperature | 95 | 110-111 | [5] |

| Substituted Pyrazole | PEG-400 | - | 2.5 hours | Room Temperature | 98 | 109-110 | [5] |

| Substituted Pyrazole | Iodine (10 mol%) | - | Completion | Room Temperature | 85 | 112-114 | [5] |

| 3,5-diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | - | Anhydrous DMF | 18 hours | Room Temperature | 99 | - | [6][7] |

| 3,5-diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | Pyridine | Pyridine | 18 hours | Room Temperature | 94 | - | [6][7] |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: General Procedure using Triethylamine in Dichloromethane[4]

-

Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, suspend the pyrazole (4.0 mmol) in dichloromethane (25 mL).

-

Reagent Addition: Separately, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (4.2 mmol) in dichloromethane (5.0 mL). Slowly add this solution to the stirred pyrazole suspension at room temperature.

-

Base Addition: Add triethylamine (4.2 mmol) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.

-

Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).

-

Purification: Wash the combined organic phases with water (2 x 50 mL) and saturated brine (50 mL). Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified if necessary.

Protocol 2: Green Synthesis using PEG-400[5]

-

Reaction Setup: In a round-bottom flask, mix the substituted pyrazole (1.0 mmol), di-tert-butyl dicarbonate (Boc₂O) (1.4 mmol), and polyethylene glycol (PEG-400) (1.0 mL).

-

Reaction: Stir the mixture continuously at room temperature for 2.5 hours. Monitor the reaction's completion using TLC.

-

Extraction: After the reaction is complete, pour the solution into water and extract with dry ether.

-

Purification: Dry the organic layer with anhydrous Na₂SO₄, concentrate it on a rotary evaporator, and purify the product using column chromatography.

Protocol 3: Synthesis in Anhydrous DMF[6][7]

-

Preparation: To a solution of the pyrazole (1.0 mmol) in dry dimethylformamide (DMF) (2 mL), add a solution of di-tert-butyl dicarbonate (1.1 mmol) in dry DMF (1 mL) dropwise at 2–5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 18 hours.

-

Precipitation: Add the reaction mixture dropwise to ice water (15 mL).

-

Isolation: Filter the resulting precipitate, wash it with water, and dry it in the air to obtain the product.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the Boc protection of pyrazole.

Caption: General experimental workflow for this compound synthesis.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. books.rsc.org [books.rsc.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to tert-Butyl 1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl 1H-pyrazole-1-carboxylate, a key building block in synthetic organic chemistry and medicinal chemistry. It covers its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical Identity and Properties

-

IUPAC Name: tert-butyl 1H-pyrazole-1-carboxylate

The structure consists of a pyrazole ring where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it enhances the stability of the pyrazole ring and allows for selective functionalization at other positions.

Table 1: Physical and Spectroscopic Data for tert-Butyl 1H-pyrazole-1-carboxylate and Derivatives [1]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Boiling Point (°C @ 1.5 mbar) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) |

| tert-Butyl 1H-pyrazole-1-carboxylate | C₈H₁₂N₂O₂ | 59 | - | 48 | 1.58 (s, 9H), 6.53 (dd, 1H), 7.80 (d, 1H), 8.26 (d, 1H) | 27.9, 85.2, 109.5, 131.7, 144.4, 147.6 |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | C₈H₁₁IN₂O₂ | 78.5 | 82-84 | - | 1.57 (s, 9H), 6.76 (d, 1H), 8.16 (d, 1H) | 27.9, 86.1, 104.6, 118.2, 133.6, 146.4 |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | C₈H₁₁IN₂O₂ | 78.5 | 72-74 | - | 1.57 (s, 9H), 7.89 (d, 1H), 8.46 (d, 1H) | 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 |

| tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | C₈H₁₁BrN₂O₂ | 80.4 | 33-35 | - | 1.58 (s, 9H), 6.72 (d, 1H), 8.30 (t, 1H) | 27.8, 86.3, 112.6, 131.8, 134.1, 146.4 |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | C₈H₁₁BrN₂O₂ | 79.6 | 43-45 | - | 1.57 (s, 9H), 7.94 (d, 1H), 8.54 (d, 1H) | 27.8, 86.1, 97.2, 131.7, 144.7, 146.5 |

Role in Synthetic Chemistry

The primary role of tert-Butyl 1H-pyrazole-1-carboxylate is as a protected intermediate for the synthesis of more complex pyrazole derivatives. The Boc group deactivates the N1 position, preventing unwanted side reactions and directing electrophilic substitution to the carbon atoms of the pyrazole ring. This strategy is fundamental in creating diverse molecular scaffolds for drug discovery.

Experimental Protocols

General Synthesis of N-Boc Protected Pyrazoles

This protocol outlines the general procedure for the N-protection of pyrazole derivatives using di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

-

Pyrazole derivative (1 equivalent)

-

Triethylamine (Et₃N) (1.5 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the pyrazole starting material (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution at room temperature.

-

Reaction: Allow the mixture to stir overnight at room temperature.

-

Workup (Aqueous Wash): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution and then with deionized H₂O.

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.[1]

Application in Drug Discovery: Targeting Kinase Pathways

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core structures for kinase inhibitors. These inhibitors are critical in oncology and inflammation research. One of the key pathways often targeted is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3][4]

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to a downstream cascade that influences inflammation, apoptosis, and cell differentiation.[3][5] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. The synthesis of potent and selective p38 MAPK inhibitors often relies on functionalized heterocyclic cores, for which tert-Butyl 1H-pyrazole-1-carboxylate serves as an essential starting material.

References

Technical Guide: 1-Boc-pyrazole in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-pyrazole (tert-butyl 1H-pyrazole-1-carboxylate), a key building block in medicinal chemistry and organic synthesis. We will cover its fundamental properties, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Core Properties of this compound

This compound is a pyrazole derivative where the hydrogen atom at the 1-position of the pyrazole ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial as it provides stability to the pyrazole ring during various synthetic transformations, allowing for selective reactions at other positions of the molecule.[1] The Boc group can be selectively removed under specific conditions, enabling further functionalization.[1]

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 219580-32-2 | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Appearance | Liquid | [2] |

| Density | 1.036 g/mL at 25 °C | [2] |

| Boiling Point | 161 °C/760 mmHg | [2] |

| Refractive Index | n20/D 1.472 | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the pyrazole ring with di-tert-butyl dicarbonate (Boc)₂O. The following is a representative experimental protocol.

Objective: To synthesize this compound from pyrazole and di-tert-butyl dicarbonate.

Materials:

-

Pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyrazole in dichloromethane.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, add water to the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic phases with saturated aqueous sodium chloride solution.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel if required.

Applications in Drug Development

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[3][4] These compounds have been developed as analgesic, antipyretic, anti-inflammatory, antibacterial, and anti-cancer agents.[4][5] The use of the Boc protecting group on the pyrazole ring is a common strategy in the synthesis of complex, biologically active molecules.[6] For instance, Boc-protected pyrazoles are used as intermediates in the synthesis of novel heterocyclic amino acids and in the preparation of corticotropin-releasing factor-1 antagonists.[6][7]

The versatility of the pyrazole core allows for structural modifications at various positions, which is a key aspect in the design of new therapeutic agents.[6] The synthesis of functionalized pyrazoles, such as those with amino and formyl groups, is an active area of research for synthetic organic chemists.[6]

Experimental Workflow and Diagrams

To visualize the synthesis process, the following diagrams illustrate the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Caption: Boc protection of the pyrazole ring.

References

- 1. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 2. This compound 97 219580-32-2 [sigmaaldrich.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. chim.it [chim.it]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Boc-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile building block, 1-Boc-pyrazole (tert-butyl 1H-pyrazole-1-carboxylate). The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry applications.

Introduction

This compound is a key intermediate in organic synthesis, offering a protected pyrazole moiety that can be readily deprotected under acidic conditions. Its use is prevalent in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research. Accurate and thorough spectroscopic characterization is paramount to ensure its identity and purity. This guide serves as a centralized resource for the essential spectroscopic data of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.13 | d | 2.8 | 1H | H-5 |

| 7.68 | d | 1.5 | 1H | H-3 |

| 6.38 | dd | 2.8, 1.5 | 1H | H-4 |

| 1.62 | s | - | 9H | C(CH₃)₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C=O |

| 143.1 | C-3 |

| 131.0 | C-5 |

| 110.2 | C-4 |

| 85.0 | C (CH₃)₃ |

| 28.1 | C(C H₃)₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2981 | Medium | C-H stretch (alkyl) |

| 1748 | Strong | C=O stretch (carbamate) |

| 1535 | Medium | C=N stretch (pyrazole ring) |

| 1373 | Strong | C-H bend (t-butyl) |

| 1298 | Strong | C-O stretch |

| 1149 | Strong | C-O stretch |

Sample form: Neat liquid

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Notes |

| [M+H]⁺ | 169.0971 | Protonated molecule |

| [M+Na]⁺ | 191.0791 | Sodium adduct |

| [M]⁺˙ | 168.0899 | Molecular ion |

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

Mass Spectrometry

Mass spectral analysis is generally performed using either Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, often via a gas chromatograph (GC-MS), where it is bombarded with high-energy electrons, leading to ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets, resulting in the formation of protonated molecules or other adducts.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

The Versatility of 1-Boc-Pyrazole in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its unique physicochemical properties and ability to participate in various biological interactions.[1][2] The strategic protection of the pyrazole nitrogen is crucial for achieving regioselective functionalization of the heterocyclic core. Among the various protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly useful tool, offering a balance of stability and facile cleavage. This technical guide provides a comprehensive overview of the reactivity of 1-Boc-pyrazole in key organic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic insights visualized through logical diagrams. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient design and execution of synthetic routes involving this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functionalized Pyrazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. 1-Boc-protected halopyrazoles and pyrazole-boronic esters are excellent substrates for these transformations, enabling the introduction of a wide range of substituents at specific positions of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organic halides. This compound-4-boronic acid pinacol ester and 1-Boc-4-halopyrazoles are common coupling partners in these reactions.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Boc-4-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~90 |

| 2 | This compound-4-boronic acid pinacol ester | 4-Iodoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85-95 |

| 3 | 1-Boc-4-iodopyrazole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 |

Experimental Protocol: Synthesis of 1-Boc-4-phenylpyrazole

To a solution of 1-Boc-4-bromopyrazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added Na₂CO₃ (2.5 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C for 6 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-Boc-4-phenylpyrazole.

Experimental Protocol: Synthesis of this compound-4-boronic acid pinacol ester

A mixture of 1-Boc-4-bromopyrazole (10 mmol), bis(pinacolato)diboron (11 mmol), potassium acetate (15 mmol), and Pd(dppf)Cl₂ (0.3 mmol) in 1,4-dioxane (50 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by crystallization or column chromatography to yield this compound-4-boronic acid pinacol ester.[3][4]

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 1-Boc-4-halopyrazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazoles.

Table 2: Sonogashira Coupling of 1-Boc-4-iodopyrazole

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 60 | 12 | 80-90 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |

Experimental Protocol: Sonogashira Coupling of 1-Boc-4-iodopyrazole with Phenylacetylene

To a solution of 1-Boc-4-iodopyrazole (1.0 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under an argon atmosphere for 10 minutes. Phenylacetylene (1.2 mmol) is then added dropwise, and the reaction is stirred at room temperature for 6 hours. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[5][6]

Diagram 2: Sonogashira Coupling Catalytic Cycles

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-alkyl pyrazoles from 1-Boc-4-halopyrazoles.

Table 3: Buchwald-Hartwig Amination of 1-Boc-4-bromopyrazole

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | Dioxane | 80 | 12 | 80-90 |

Experimental Protocol: Buchwald-Hartwig Amination of 1-Boc-4-bromopyrazole with Aniline

A mixture of 1-Boc-4-bromopyrazole (1.0 mmol), aniline (1.2 mmol), K₃PO₄ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in t-BuOH (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 18 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[7][8][9]

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

C-H Functionalization: A Modern Approach to Pyrazole Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This compound can undergo regioselective C-H arylation, providing a direct route to substituted pyrazoles without the need for pre-functionalized starting materials.[10][11]

Table 4: Palladium-Catalyzed C-H Arylation of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ (10) | - | - | K₂CO₃ | DMA | 150 | 24 | ~70 (C5-arylation) |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | - | Cs₂CO₃ | Toluene | 120 | 16 | ~65 (C5-arylation) |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (10) | - | - | Cs₂CO₃ | 2-Ethoxyethanol | 150 | 24 | ~80 (C4-arylation) |

Experimental Protocol: C5-Arylation of this compound

A mixture of this compound (1.0 mmol), 4-iodotoluene (1.5 mmol), Pd(OAc)₂ (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMA (5 mL) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the C5-arylated product.[10][12]

Experimental Protocol: C4-Arylation of this compound

In a similar procedure to the C5-arylation, this compound (1.0 mmol) is reacted with 4-bromoanisole (1.5 mmol) using Pd(OAc)₂ (0.1 mmol) and Cs₂CO₃ (2.0 mmol) in 2-ethoxyethanol (5 mL) at 150 °C for 24 hours to yield the C4-arylated product. The choice of a protic solvent like 2-ethoxyethanol has been shown to favor arylation at the C4 position.[10]

Diagram 4: Regioselective C-H Arylation of this compound

Caption: Solvent-controlled regioselectivity in the C-H arylation of this compound.

Deprotection of the Boc Group: Unveiling the Pyrazole Core

The facile removal of the Boc group is a key advantage of its use in pyrazole chemistry. Deprotection can be achieved under both acidic and basic conditions, offering flexibility in multistep syntheses.

Table 5: Deprotection of this compound

| Entry | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 | >95 |

| 2 | HCl (4M in Dioxane) | Dioxane | RT | 2 | >95 |

| 3 | NaBH₄ | Ethanol | RT | 4 | 75-98 |

| 4 | K₂CO₃ | Methanol | Reflux | 6 | 80-90 |

Experimental Protocol: Acidic Deprotection with TFA

To a solution of this compound (1.0 mmol) in dichloromethane (5 mL) is added trifluoroacetic acid (2.0 mL) at room temperature. The reaction is stirred for 1 hour. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the deprotected pyrazole.

Experimental Protocol: Basic Deprotection with NaBH₄

To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added NaBH₄ (1.5 mmol) at room temperature. The reaction is stirred for 4 hours. The reaction is then quenched by the careful addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford the deprotected pyrazole. This method is particularly mild and selective for the deprotection of N-Boc on imidazoles and pyrazoles while leaving other sensitive functional groups intact.[7][13]

Diagram 5: Deprotection Pathways for this compound

Caption: Mechanistic overview of acidic and basic deprotection of this compound.

Applications in Drug Discovery

The functionalized pyrazoles derived from this compound are valuable intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors. The pyrazole scaffold can act as a hinge-binder in the ATP-binding site of kinases, and the substituents introduced through the reactions described above can be tailored to achieve potency and selectivity.[14][15][16]

Diagram 6: Workflow for Kinase Inhibitor Synthesis

Caption: General synthetic workflow for kinase inhibitors using this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its predictable reactivity in a range of palladium-catalyzed cross-coupling reactions and C-H functionalizations, coupled with the straightforward removal of the Boc protecting group, makes it an ideal starting material for the synthesis of a diverse array of functionalized pyrazoles. The methodologies and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the context of drug discovery and development where the pyrazole scaffold continues to play a pivotal role.

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. This compound-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Boc-pyrazole as a Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability in protecting amine functionalities. When applied to the pyrazole nucleus, the resulting 1-Boc-pyrazole serves as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.[1][2][3] This technical guide provides an in-depth overview of the synthesis, stability, and deprotection of 1-Boc-pyrazoles, supplemented with experimental protocols and quantitative data.

Introduction to this compound

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure found in numerous pharmacologically active compounds.[3][4][5] The protection of the pyrazole nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions and to direct reactivity to other parts of the molecule.[6] The Boc group is an excellent choice for this purpose due to its ease of introduction, general stability to a range of reaction conditions, and facile cleavage under specific, often mild, conditions.[7]

Synthesis of 1-Boc-pyrazoles

The most common method for the N-Boc protection of pyrazoles involves the reaction of the pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

A general workflow for the Boc protection of a pyrazole is illustrated below:

Caption: General workflow for the Boc protection of pyrazoles.

Quantitative Data on Boc Protection of Pyrazoles

The following table summarizes the yields of various Boc protection reactions for pyrazoles under different conditions.

| Starting Material | Base | Solvent | Yield (%) | Reference |

| 4-Pyrazoleboronic acid pinacol ester | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 85 | [8] |

| 4-Acetyl-3,5-dimethylpyrazole | N,N-Diisopropylethylamine (DIPEA), DMAP | Dichloromethane (DCM) | 98 | [9] |

| 4-Acetyl-3,5-dimethylpyrazole | - | Polyethylene glycol-400 (PEG-400) | 95 | [9] |

| 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | High (not specified) | [7] |

| 3,5-diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | - | N,N-Dimethylformamide (DMF) | 99 | [6] |

Experimental Protocols for Boc Protection

Protocol 1: Boc Protection using DMAP in Dichloromethane [8]

-

Dissolve 4-pyrazoleboronic acid pinacol ester (1.16 g, 6.0 mmol) and di-tert-butyl dicarbonate (1.58 g, 7.2 mmol) in dichloromethane (40 mL).

-

Add a catalytic amount of 4-dimethylaminopyridine (102 mg, 0.84 mmol).

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction completion using thin-layer chromatography.

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic phase with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Green Synthesis using PEG-400 [9]

-

In a round bottom flask, mix the substituted pyrazole (1.0 mmol) and di-tert-butyl dicarbonate (1.4 mmol) in PEG-400 (1.0 mL).

-

Stir the mixture continuously at room temperature for 2.5 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reactant is consumed, pour the solution into water and extract with diethyl ether.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate on a rotary evaporator.

-

Purify the product using column chromatography.

Stability of 1-Boc-pyrazoles

The Boc protecting group on the pyrazole nitrogen exhibits good stability under a variety of conditions, which is crucial for its application in multi-step synthesis. It is generally stable to basic conditions but is readily cleaved by acids.[7] This differential stability allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions can be used in the same synthetic sequence.[10][11]

Deprotection of 1-Boc-pyrazoles

The removal of the Boc group from the pyrazole nitrogen can be achieved through several methods, with the choice of method depending on the overall synthetic strategy and the presence of other functional groups.

A general workflow for the deprotection of a this compound is depicted below:

Caption: General workflow for the deprotection of 1-Boc-pyrazoles.

Quantitative Data on Deprotection of 1-Boc-pyrazoles

The following table presents the yields for the deprotection of 1-Boc-pyrazoles using various methods.

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| tert-Butyl 1H-pyrazole-1-carboxylate | Sodium borohydride (NaBH₄) | Ethanol (EtOH) | 95 | [11][12] |

| tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | Sodium borohydride (NaBH₄) | Ethanol (EtOH) | 98 | [11][12] |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | 2N Sodium hydroxide (NaOH) | Methanol (MeOH) | Not specified | [13] |

| Boc-protected pyrazole | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | - | High (not specified) | [7] |

| Boc-protected pyrazoles | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Not specified | [10] |

Experimental Protocols for Deprotection

Protocol 1: Selective Deprotection with Sodium Borohydride in Ethanol [11][12]

-

Dissolve the N-Boc-pyrazole in ethanol (95% or dry).

-

Add sodium borohydride (NaBH₄) to the solution at room temperature.

-

Stir the reaction and monitor its progress by thin-layer chromatography or mass spectrometry.

-

Upon completion, quench the reaction by the dropwise addition of a 3N HCl solution at 0 °C until gas evolution ceases (pH ~7).

-

Extract the product and purify as necessary. This method is noted for its selectivity, leaving primary Boc-protected amines and other N-Boc protected heterocycles like pyrrole and indole intact.[11][12]

Protocol 2: Acidic Deprotection [7]

-

Dissolve the Boc-protected pyrazole in a suitable solvent such as dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (e.g., 3 M).

-

Stir the reaction at room temperature until completion.

-

The deprotected pyrazole can then be isolated after an appropriate workup procedure to neutralize the acid and remove byproducts.

Applications in Drug Development

The use of this compound as a protecting group is prevalent in the synthesis of a wide array of pharmaceutical compounds. Its stability and predictable reactivity make it an invaluable tool for medicinal chemists. For instance, the pyrazole moiety is a key structural component in drugs with diverse therapeutic applications, including anti-inflammatory agents, kinase inhibitors, and antipsychotics.[5][6][14] The ability to selectively protect and deprotect the pyrazole nitrogen allows for the precise chemical modifications necessary to optimize the biological activity of these drug candidates.

Conclusion

The this compound protecting group strategy offers a robust and versatile method for the manipulation of the pyrazole core in organic synthesis. The straightforward introduction and removal of the Boc group, coupled with its well-defined stability profile, make it an essential tool for researchers and professionals in drug development. The availability of various protection and deprotection protocols, including green chemistry approaches, further enhances its utility in modern synthetic chemistry.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. This compound-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Application of N-Boc Protected Pyrazoles: A Technical Guide

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its unique physicochemical properties and versatile biological activities.[1][2] The development of synthetic routes to functionalized pyrazoles is, therefore, of paramount importance in the field of drug discovery. A critical aspect of these synthetic strategies is the use of protecting groups to selectively mask reactive sites, thereby enabling precise molecular modifications. Among the myriad of protecting groups available to organic chemists, the tert-butoxycarbonyl (Boc) group has emerged as one of the most widely utilized for the protection of amine functionalities, including the nitrogen atoms of heterocyclic systems like pyrazole.

This technical guide provides an in-depth exploration of the discovery, history, and application of N-Boc protected pyrazoles. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the synthesis, deprotection, and strategic use of these pivotal intermediates.

The Boc Group: A Historical Perspective in Synthesis

The tert-butoxycarbonyl (Boc) protecting group is an acid-labile moiety that has become indispensable in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules. Its widespread adoption is attributable to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions, often with high selectivity.[3] The introduction of the Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), a reagent commonly referred to as Boc anhydride.[4]

While the precise first application of the Boc group to a pyrazole ring is not easily pinpointed in a singular seminal publication, its use became more prevalent as the demand for complex, functionalized pyrazoles in drug discovery pipelines grew. The foundational knowledge of amine protection, largely developed in the context of peptide synthesis, was logically extended to heterocyclic amines like pyrazoles. Authoritative texts such as Greene's Protective Groups in Organic Synthesis have cataloged the extensive use and reaction conditions for a vast array of protecting groups, including the application of Boc to various nitrogen-containing heterocycles.[5][6]

Synthesis of N-Boc Protected Pyrazoles: Methodologies and Mechanistic Overview

The most common method for the N-Boc protection of pyrazoles is the reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. Common bases include triethylamine (TEA), 4-dimethylaminopyridine (DMAP), and N,N-diisopropylethylamine (DIPEA).[7] The choice of solvent and reaction conditions can influence the yield and, in the case of asymmetrically substituted pyrazoles, the regioselectivity of the protection.

The general mechanism for the N-Boc protection of a pyrazole is depicted below. The base abstracts a proton from the pyrazole nitrogen, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected pyrazole, along with tert-butanol, carbon dioxide, and the protonated base.

Regioselectivity in Substituted Pyrazoles

For pyrazoles bearing substituents at the 3(5)- and/or 4-positions, the N-protection can lead to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. Generally, the Boc group will preferentially attach to the less sterically hindered nitrogen atom. This regioselectivity is a critical consideration in multi-step syntheses, and various strategies have been developed to control the outcome of the protection reaction.[8]

Quantitative Data on N-Boc Protection of Pyrazoles

The efficiency of N-Boc protection of pyrazoles can vary significantly depending on the substrate and the chosen methodology. The following table summarizes quantitative data from selected literature, highlighting the yields obtained under different reaction conditions.

| Pyrazole Substrate | Reagents and Conditions | Yield (%) | Reference |

| 4-Acetyl-3,5-dimethylpyrazole | (Boc)₂O, PEG-400, rt, 2.5 h | 95 | [7] |

| 4-Acetyl-3,5-dimethylpyrazole | (Boc)₂O, DIPEA, DMAP, CH₂Cl₂, 0 °C to rt, 2 h | 98 | [7] |

| 4-Acetyl-3,5-dimethylpyrazole | (Boc)₂O, I₂ (10 mol%), neat, rt | 20 | [7] |

| 3-(4-Bromophenyl)-5-amino-1H-pyrazole | (Boc)₂O (2 equiv.), Pyridine, rt, 18 h | 94 | [9] |

| 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine | (Boc)₂O, TEA, CH₂Cl₂, rt | High (not specified) | [10] |

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Acetyl-3,5-dimethylpyrazole with DIPEA/DMAP

This protocol is adapted from a conventional method described for the N-Boc protection of a substituted pyrazole.[7]

Materials:

-

4-Acetyl-3,5-dimethylpyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 50 mL round bottom flask, dissolve the substituted pyrazole (1 mmol) in anhydrous dichloromethane with magnetic stirring to obtain a clear solution.

-

Cool the flask to 0 °C using an ice bath.

-

To the cooled solution, add N,N-diisopropylethylamine (1 mmol) and a catalytic amount of 4-dimethylaminopyridine.

-

After 15 minutes of stirring at 0 °C, add di-tert-butyl dicarbonate (1 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the base and unreacted reagents, followed by drying and concentration of the organic phase.

-

The crude product can be purified by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc Protected Amines using Trifluoroacetic Acid (TFA)

This is a general and robust protocol for the cleavage of the Boc group.[11][12]

Materials:

-

N-Boc protected pyrazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc protected pyrazole in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The volume of TFA can range from 20% to 100% relative to the volume of DCM.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrazole.

Alternative Deprotection Methodologies

While acidic hydrolysis with TFA or HCl is the most common method for Boc deprotection, alternative conditions have been developed for substrates that are sensitive to strong acids. For instance, a novel method for the selective N-Boc deprotection of imidazoles and pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature has been reported.[13] This method offers the advantage of leaving other acid-labile protecting groups and primary Boc-protected amines intact.

| N-Boc Heterocycle | Reagents and Conditions | Yield (%) | Reference |

| 1-Boc-pyrazole | NaBH₄, EtOH, rt, 5h | 86 | [13] |

| 1-Boc-3,5-dimethylpyrazole | NaBH₄, EtOH, rt, 5h | 92 | [13] |

| 1-Boc-benzimidazole | NaBH₄, EtOH, rt, 5h | 98 | [13] |

Applications in Drug Discovery and Development

The strategic use of N-Boc protected pyrazoles is a key enabler in the synthesis of complex pharmaceutical agents. By temporarily masking the pyrazole nitrogen, chemists can perform a wide range of transformations on other parts of the molecule, such as cross-coupling reactions, substitutions, and functional group interconversions.[9] Once the desired modifications are complete, the Boc group can be cleanly removed to unveil the final product or an intermediate for further elaboration. This approach has been instrumental in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics where the pyrazole moiety plays a crucial role in binding to the biological target.[14]

The decision to use a protecting group, and the choice of which one, is a critical step in synthetic planning. The flowchart below provides a simplified logical relationship for considering the use of N-Boc protection in pyrazole synthesis.

Conclusion

The N-Boc protected pyrazoles are not merely synthetic curiosities but are essential tools in the modern synthetic chemist's arsenal, particularly within the pharmaceutical industry. While the historical pinpoint of their first synthesis may be diffuse, their establishment as reliable and versatile intermediates is undeniable. The methodologies for their preparation and deprotection are well-established, offering high yields and a degree of predictability that is crucial for the efficient construction of complex molecules. As the quest for novel therapeutics continues, the strategic application of N-Boc protected pyrazoles will undoubtedly continue to play a vital role in advancing the frontiers of medicine.

References

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Boc-pyrazole: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1-Boc-pyrazole (tert-butyl 1H-pyrazole-1-carboxylate), a key reagent in synthetic chemistry. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the field of medicinal chemistry and drug discovery.

Physical Properties of this compound

This compound is a liquid at room temperature. Its key physical characteristics are summarized in the table below. This data is crucial for its appropriate handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Chemical Name | tert-Butyl 1H-pyrazole-1-carboxylate | [1] |

| Synonyms | 1-(tert-Butoxycarbonyl)pyrazole, this compound | |

| CAS Number | 219580-32-2 | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 161 °C at 760 mmHg | |

| Density | 1.036 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 |

It is important to distinguish this compound from its various derivatives, which may be solids with defined melting points. For instance, this compound-4-boronic acid pinacol ester is a solid with a melting point of 82-86 °C[2], and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine has a melting point of 86-90 °C.

Experimental Protocol: Synthesis of this compound

The following is a general experimental procedure for the synthesis of this compound. This protocol is based on the reaction of pyrazole with di-tert-butyl dicarbonate in the presence of a base.

Materials:

-

Pyrazole

-

Triethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane. For a 0.05 mol scale, 50 mL of dichloromethane can be used.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents).

-

Reaction: Allow the reaction mixture to stir overnight at room temperature.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase with a saturated NaHCO₃ solution (e.g., 25 mL for a 50 mL DCM reaction volume).

-

Perform a second wash with deionized water (e.g., 25 mL).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 1H-pyrazole-1-carboxylate[1].

-

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow, as depicted in the following diagram.

References

The Solubility Profile of 1-Boc-Pyrazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Boc-pyrazole (tert-butyl 1H-pyrazole-1-carboxylate), a key building block in modern synthetic chemistry. Due to a lack of publicly available quantitative solubility data, this document focuses on predicting the solubility of this compound based on its molecular structure and the fundamental principle of "like dissolves like." Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their laboratories.

Predicted Solubility of this compound

The solubility of a compound is primarily determined by its polarity and the polarity of the solvent. The this compound molecule contains a polar pyrazole ring and a non-polar tert-butoxycarbonyl (Boc) group. The presence of the bulky, non-polar Boc group is expected to significantly influence its solubility profile, making it more soluble in non-polar and moderately polar organic solvents compared to its parent compound, pyrazole. Pyrazole itself is soluble in a range of organic solvents, including ethanol, methanol, and acetone.

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Soluble | The non-polar nature of hexane will readily solvate the non-polar Boc group and the overall molecule. |

| Toluene | Soluble | The aromatic and non-polar character of toluene will effectively dissolve this compound. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a versatile solvent that can solvate both moderately polar and non-polar compounds, making it an excellent solvent for this compound. |

| Diethyl Ether | Soluble | The moderate polarity of diethyl ether is well-suited to dissolve this compound. | |

| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity and ester functionality should lead to good solubility. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent that is expected to be a good solvent for this compound, similar to its parent compound, pyrazole.[1] |

| Acetonitrile (MeCN) | Soluble | Acetonitrile is a polar aprotic solvent that should effectively dissolve this compound. | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent and is expected to be a good solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strongly polar aprotic solvent and is anticipated to readily dissolve this compound. | |

| Polar Protic | Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should allow for good solubility. Pyrazole is known to be soluble in methanol.[1] |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. Pyrazole is soluble in ethanol.[1] | |

| Isopropanol | Soluble | Isopropanol's polarity should be sufficient to dissolve this compound. | |

| Water | Sparingly Soluble | The large, non-polar Boc group will likely limit the solubility of this compound in the highly polar, protic environment of water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely used shake-flask method for determining the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

3. Workflow for Solubility Determination:

The following diagram illustrates the experimental workflow for the quantitative determination of this compound solubility.

References

Methodological & Application

Synthesis of Substituted Pyrazoles Utilizing 1-Boc-Pyrazole: A Versatile Platform for Drug Discovery and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their diverse biological activities. The precise control over substituent placement on the pyrazole ring is paramount for modulating their pharmacological profiles. 1-Boc-pyrazole has emerged as a key intermediate in the synthesis of these valuable compounds, offering a strategic handle for regioselective functionalization. The tert-butyloxycarbonyl (Boc) protecting group not only modulates the reactivity of the pyrazole ring but also directs substitution to specific positions. Subsequent facile removal of the Boc group affords the target substituted pyrazoles.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles using this compound as a versatile starting material. Methodologies for regioselective substitution at the C3, C4, and C5 positions are presented, along with protocols for the crucial deprotection step.

Strategic Functionalization of this compound

The synthetic utility of this compound lies in its ability to be selectively functionalized at different positions of the pyrazole ring through a variety of chemical transformations. The primary strategies involve directed ortho-metalation (DoM) for C5 and C3 substitution and electrophilic substitution for C4 functionalization.

Caption: Synthetic strategies for regioselective functionalization of this compound.

Experimental Protocols

Protocol 1: Boc Protection of Pyrazole

This protocol describes the synthesis of the starting material, this compound.

Materials:

-

Pyrazole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

| Product | Yield (%) | Reference |

| This compound | 94 | [1] |

Protocol 2: Regioselective C5-Functionalization via Directed ortho-Metalation

This protocol details the introduction of a substituent at the C5 position of the pyrazole ring.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodine, trimethylsilyl chloride, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) or a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

Add the desired electrophile (1.2 eq) and continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Electrophile (E) | C5-Substituent | Product | Yield (%) |

| I₂ | -I | 5-Iodo-1-Boc-pyrazole | 85-95 |

| TMSCl | -Si(CH₃)₃ | 5-(Trimethylsilyl)-1-Boc-pyrazole | 80-90 |

| PhCHO | -CH(OH)Ph | 5-(Hydroxy(phenyl)methyl)-1-Boc-pyrazole | 70-85 |